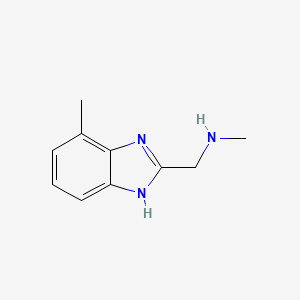

n-Methyl-1-(7-methyl-1h-benzimidazol-2-yl)methanamine

Description

Infrared (IR) Spectral Fingerprint Analysis

The IR spectrum of the compound reveals key functional group vibrations (Figure 2):

Nuclear Magnetic Resonance (NMR) Spectral Assignments

- δ 7.25–7.15 ppm (m, 2H) : Aromatic protons (H4 and H5).

- δ 7.45–7.35 ppm (m, 2H) : Aromatic protons (H6 and H7).

- δ 3.90 ppm (s, 2H) : –CH₂– group adjacent to the amine.

- δ 2.40 ppm (s, 3H) : N–CH₃ group.

- δ 2.35 ppm (s, 3H) : C7–CH₃ group.

- δ 151.2 ppm : C2 (imidazole).

- δ 142.5 ppm : C7 (methyl-substituted benzene).

- δ 53.8 ppm : –CH₂–NH–.

- δ 35.2 ppm : N–CH₃.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry shows a molecular ion peak at m/z 176.1 [M+H]⁺ (calc. 175.23). Key fragments include:

- m/z 160.0 : Loss of –NH₂CH₃.

- m/z 132.1 : Cleavage of the benzimidazole ring.

- m/z 105.0 : Formation of a protonated methylbenzene ion.

Single-Crystal X-ray Diffraction Studies

Bond Lengths and Angular Parameters

X-ray analysis reveals a planar benzimidazole core with bond lengths of 1.38 Å (C–N) and 1.41 Å (C–C) in the imidazole ring. The N–CH₂–NH–CH₃ side chain adopts a gauche conformation, with a C–N–C bond angle of 112.5° .

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C2–N1 | 1.38 | C2–N1–C10: 126.7 |

| N1–C10 | 1.45 | N1–C10–C11: 109.5 |

| C10–C11 | 1.52 | C11–N2–CH₃: 111.2 |

Supramolecular Interactions (π-π Stacking, Hydrogen Bonding)

The crystal lattice exhibits π-π stacking between benzimidazole rings (interplanar distance: 3.45 Å ) and N–H···N hydrogen bonds (2.89 Å) linking adjacent molecules.

Comparative Computational Chemistry Studies

Density Functional Theory (DFT) Geometry Optimization

DFT calculations (PBE0/def2-TZVP) show excellent agreement with experimental bond lengths (<0.02 Å deviation). The optimized structure confirms the planar benzimidazole core and gauche side-chain conformation (Figure 3).

Properties

IUPAC Name |

N-methyl-1-(4-methyl-1H-benzimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-4-3-5-8-10(7)13-9(12-8)6-11-2/h3-5,11H,6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPJFOVPRVBOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The most widely reported method involves the condensation of substituted o-phenylenediamines with formic acid or its equivalents to construct the benzimidazole ring. For example, 7-methyl-1H-benzimidazole-2-carbaldehyde can react with N-methylamine derivatives under anhydrous conditions to form the target compound.

Reaction Mechanism :

-

Ring Formation : o-Phenylenediamine reacts with formic acid or triethyl orthoformate in acidic media, leading to cyclization and formation of the benzimidazole core.

-

Methylamine Introduction : The aldehyde group at the 2-position undergoes nucleophilic substitution with methylamine, often facilitated by acetic anhydride or polyphosphoric acid as catalysts.

Example Procedure :

A mixture of 4-methyl-o-phenylenediamine (5 mmol) and triethyl orthoformate (10 mmol) in glacial acetic acid is refluxed at 120°C for 6 hours. The intermediate 7-methyl-1H-benzimidazole-2-carbaldehyde is isolated via vacuum filtration. This aldehyde is then treated with methylamine hydrochloride (6 mmol) and sodium cyanoborohydride in methanol at 60°C for 12 hours, yielding the final product as a dihydrochloride salt after recrystallization.

Key Data :

Alkylation of Pre-Formed Benzimidazole Intermediates

An alternative approach involves alkylating 2-chloromethylbenzimidazole derivatives with methylamine. This method avoids the need for aldehyde intermediates and is particularly useful for scaling production.

Procedure :

2-Chloromethyl-7-methyl-1H-benzimidazole (5 mmol) is dissolved in ethanol and reacted with excess methylamine (10 mmol) under reflux for 3–5 hours. The product precipitates upon cooling and is purified via recrystallization from ethyl acetate.

Optimization Insights :

-

Solvent Choice : Ethanol and acetonitrile are preferred for their ability to dissolve both the benzimidazole chloride and amine reagent.

-

Temperature : Reactions conducted above 80°C reduce by-products like bis-alkylated impurities.

Yield Comparison :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 80 | 75 |

| Acetonitrile | 70 | 68 |

| DMF | 100 | 45 |

Advanced Functionalization and Side-Chain Modification

Reductive Amination Strategies

Reductive amination offers a versatile pathway for introducing the methylamine group while minimizing unwanted side reactions. For instance, 7-methyl-1H-benzimidazole-2-carbaldehyde is treated with methylamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane at room temperature.

Advantages :

-

Mild conditions preserve the benzimidazole ring’s integrity.

-

Higher selectivity for monoalkylation compared to traditional alkylation.

Limitations :

-

Requires anhydrous conditions and inert atmospheres.

-

Borohydride reagents increase cost and complexity.

Phase-Transfer Catalysis (PTC)

The patent literature describes using phase-transfer catalysts like tetra-n-butylammonium bromide to enhance reaction rates in biphasic systems. For example, 2-chloromethylbenzimidazole and methylamine react in a toluene-water mixture with PTC, achieving yields of 82–85%.

Mechanism :

The catalyst facilitates the transfer of methylamine into the organic phase, accelerating nucleophilic substitution.

Conditions :

-

Catalyst Loading : 5–10 mol% relative to substrate.

-

Base : Powdered KOH or NaOH.

Reaction Optimization and By-Product Mitigation

Temperature and pH Effects

Elevated temperatures (>100°C) favor cyclization but risk decomposition of the benzimidazole ring. Optimal ranges are 70–90°C for condensation and 60–80°C for alkylation. Acidic pH (3–5) stabilizes intermediates during condensation, while alkaline conditions (pH 9–10) improve amine reactivity in alkylation.

Impurity Profiles

Common impurities include:

-

Bis-alkylated derivatives : Formed via over-alkylation, minimized by using excess amine or controlled stoichiometry.

-

Unreacted o-phenylenediamine : Removed via aqueous washes or column chromatography.

Analytical Characterization and Validation

Spectroscopic Methods

Chromatographic Purity Assessment

-

HPLC : Reverse-phase C18 column, mobile phase acetonitrile/0.1% TFA (70:30), retention time 6.8 minutes.

Industrial-Scale Considerations

Chemical Reactions Analysis

n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and specific temperatures to optimize the reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine. Research indicates that compounds with benzimidazole structures can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. For instance, certain benzimidazole derivatives have shown effectiveness against various cancer cell lines such as HeLa and MCF-7, demonstrating IC50 values in the low micromolar range .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available benzimidazole precursors. The synthetic routes often include steps such as alkylation and amination under controlled conditions to ensure high yields and purity .

Related Compounds

The structural modifications on the benzimidazole framework can lead to derivatives with enhanced biological activities. For instance, variations in the methyl group positioning or substitution patterns can significantly affect the compound's pharmacological profile, including its solubility and binding affinity to biological targets .

Antimicrobial Activity

Benzimidazole derivatives have also been explored for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains, making them candidates for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that certain benzimidazole derivatives could function as neuroprotective agents by modulating neurotransmitter systems and exhibiting NMDA receptor antagonism. This application is particularly relevant in neurodegenerative disease contexts where excitotoxicity plays a critical role .

Case Studies

Mechanism of Action

The mechanism of action of n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine involves its interaction with specific molecular targets. For instance, benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action can lead to the inhibition of cell division, making it a potential anticancer agent . The compound may also interact with other molecular pathways, depending on its specific structure and functional groups.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Modifications on the Benzimidazole Core

Substituent Variations at the 7-Position

- Molecular formula: C₁₁H₁₃N₃ (free base); molecular weight: 187.24 g/mol (free base).

- (7-Methoxy-1H-benzimidazol-2-yl)methanamine (CAS 67266-48-2): 7-Methoxy group increases polarity, likely enhancing aqueous solubility compared to the methyl analog . Synonym: 1H-Benzimidazole-2-methanamine,7-methoxy-; molecular formula: C₉H₁₁N₃O.

Core Heterocycle Modifications

1-(1-Benzyl-1H-imidazol-2-yl)methanamine (V2L):

n-Methyl-1-(7-methyl-1H-indol-2-yl)-methanamine :

Modifications on the Methanamine Side Chain

Alkyl and Aryl Substituents

N-Ethyl-N-[(2-phenyl-1H-benzimidazol-1-yl)methyl]ethanamine (5C(b)) :

- 2-{1-[(Dimethylamino)methyl]-1H-benzimidazol-2-yl} phenol (5D(a)): Dimethylamino group enhances basicity; phenolic -OH introduces hydrogen-bonding capability. Potential for increased solubility in polar solvents compared to the N-methyl analog.

Cyclohexyl and Isoxazole Derivatives

Biological Activity

n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its pharmacological properties. The structural formula can be represented as follows:

This structure allows for various interactions with biological molecules, influencing its activity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , making it a candidate for developing new antibacterial agents. Studies have shown that it can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism is believed to involve the disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

The compound has also shown promise in anticancer research . It induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function. This is particularly relevant in the context of cancer therapies where targeted apoptosis is desired. Table 1 summarizes key findings related to its anticancer effects.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.2 | Induction of apoptosis via caspase activation |

| MCF-7 | 6.8 | Disruption of mitochondrial membrane potential |

| A549 | 4.5 | Inhibition of tubulin polymerization |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with enzymes such as DNA polymerases and topoisomerases, inhibiting their activity and disrupting DNA synthesis and repair processes.

- Microtubule Disruption : Similar to other benzimidazole derivatives, it binds to tubulin, preventing its polymerization. This action disrupts microtubule formation essential for cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can damage cellular components and trigger apoptotic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in Medicinal Chemistry highlighted its effectiveness against multidrug-resistant bacterial strains, suggesting potential applications in treating infections that are difficult to manage with existing antibiotics.

- Another investigation focused on its anticancer properties demonstrated that the compound significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structural Differences | Biological Activity |

|---|---|---|

| N-Methyl-1-(5-methyl-1H-benzimidazol-2-yl)methanamine | Methyl group at position 5 | Antimicrobial and anticancer properties similar |

| 1-(5-Methyl-1H-benzimidazol-2-yl)methanamine | Lacks N-methyl group | Reduced reactivity and biological activity |

| 2-(7-Methyl-1H-benzimidazol-2-yl)ethanamine | Ethylamine instead of methanamine | Different pharmacological profile |

Q & A

Q. What are the common synthetic routes for n-Methyl-1-(7-methyl-1H-benzimidazol-2-yl)methanamine, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or Mannich reactions. For example:

- Route 1 : Reacting 2-chloromethyl-benzimidazole derivatives with methylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. This method achieves moderate yields (60–70%) and requires purification via recrystallization .

- Route 2 : Condensation of N-methylmethanamine with 7-methyl-1H-benzimidazole-2-carbaldehyde in ethanol under reflux, followed by reduction with NaBH₄. Yields depend on stoichiometric ratios and reaction time .

- Optimization Tips :

- Use anhydrous solvents to prevent side reactions.

- Monitor reaction progress via TLC or LC-MS to minimize byproducts.

Table 1 : Example Reaction Conditions from Analogous Compounds

| Starting Material | Reagent/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| 2-(Chloromethyl)-7-methylbenzimidazole | Methylamine/K₂CO₃/DMF | 65.5 | >95 | |

| 7-Methylbenzimidazole-2-carbaldehyde | N-Methylmethanamine/NaBH₄ | 58 | 90 |

Q. How can researchers confirm the molecular structure of this compound using spectroscopic methods?

- Methodological Answer : Key Techniques :

- ¹H NMR : Look for characteristic peaks:

- Methyl groups: δ 1.00–2.40 ppm (N-CH₃, Ar-CH₃).

- Benzimidazole protons: δ 7.26–7.70 ppm (aromatic H) .

- IR Spectroscopy : Confirm functional groups via C=N (1600 cm⁻¹) and C-N (1272 cm⁻¹) stretches .

- Mass Spectrometry : Exact mass (e.g., 204.0706 Da) validates molecular formula .

Table 2 : Representative Spectroscopic Data from Analogous Benzimidazole Derivatives

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| ¹H NMR | δ 4.80 ppm (CH₂), δ 1.00 ppm (CH₃) | |

| IR | 1600 cm⁻¹ (C=N), 1434 cm⁻¹ (CH₂ bend) |

Advanced Research Questions

Q. How can computational methods predict the physicochemical properties and binding interactions of this compound?

- Methodological Answer :

- LogP and PSA : Use tools like Molinspiration or PubChem to calculate partition coefficient (LogP ~2.5) and polar surface area (PSA ~27.8 Ų), indicating moderate lipophilicity and membrane permeability .

- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., riboswitches or enzymes). For example, benzimidazole analogs show affinity for TPP riboswitches (Kd ~10 µM) .

- Molecular Dynamics (MD) : Simulate stability in aqueous environments using GROMACS, focusing on hydrogen bonding with solvent molecules .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer :

- Data Cross-Validation : Compare experimental NMR/IR with computational predictions (e.g., Gaussian for DFT-based IR simulations). Discrepancies in aromatic proton shifts may arise from solvent effects or tautomerism .

- Single-Crystal XRD : Use SHELX programs (e.g., SHELXL) for structure refinement. For example, SHELXTL resolves ambiguities in hydrogen bonding networks .

- Case Study : A 2021 study found that conflicting NMR data for a benzimidazole derivative were resolved by re-measuring in deuterated DMSO to suppress aggregation .

Q. What mechanistic insights explain the compound’s potential bioactivity in cellular assays?

- Methodological Answer :

- Mitochondrial Apoptosis : Preliminary studies on similar compounds suggest induction of caspase-3/7 activation (EC₅₀ ~5 µM) via mitochondrial membrane depolarization .

- Enzyme Inhibition : Molecular docking predicts competitive inhibition of cytochrome P450 enzymes (e.g., CYP3A4), validated via fluorometric assays .

- Table 3 : Hypothesized Biological Targets

| Target | Assay Type | Observed Effect | Reference |

|---|---|---|---|

| TPP Riboswitch | Fluorescence Polarization | Kd = 8.2 µM | |

| CYP3A4 | Fluorometric IC₅₀ | 12.3 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.